Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride
Overview
Description
Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is a chemical compound with the CAS Number: 1334147-27-1 . It has a molecular weight of 271.75 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring with one nitrogen and one oxygen in its backbone . The InChI Code for this compound is 1S/C12H17N3O2.ClH/c1-7-11(9(3)16-14-7)5-13-6-12-8(2)15-17-10(12)4;/h13H,5-6H2,1-4H3;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
1. Catalytic Applications
Bis[bis(oxazolinato)]lanthanide complexes, including those derived from similar compounds like Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride, have been extensively studied for their catalytic properties. Notably, these complexes have shown remarkable activity as initiators in the ring-opening polymerization of dl-lactide and dl-β-butyrolactone. They are recognized for their high productivity and the ability to produce polymers with narrow polydispersities and controlled molecular masses, although the polymers typically exhibit an atactic microstructure regardless of the chirality of the ligands used (Alaaeddine et al., 2006).
2. Ligand Binding and Coordination Chemistry
Research has delved into the binding properties of compounds structurally akin to this compound, examining their interactions with various metal ions in aqueous solutions and solid states. These studies underscore the role of the cyclen scaffold and the impact of different side-arms on the coordination of metal ions. The intricate coordination behaviors of these complexes provide valuable insights into the structural requirements for effective metal ion coordination, which can inform the design of new compounds for specific applications (Borgogelli et al., 2013).
3. Synthesis and Characterization
The synthesis of flexible ligands related to this compound has been a topic of research interest. Innovative synthetic procedures have been developed to prepare compounds with diverse applications. These studies also explore the structural characterization and potential applications of the synthesized compounds, shedding light on the versatility and functional potential of this chemical class (Potapov et al., 2007).
4. Biochemical Properties and Antineoplastic Features
Compounds structurally related to this compound have been investigated for their biochemical properties and potential antineoplastic features. Research has focused on understanding the acid-base behavior, structural characterizations, and interactions with biological molecules like DNA. These insights are critical for assessing the therapeutic potential of these compounds and understanding their mode of action in biological systems (Amatori et al., 2012).
Mechanism of Action
Target of Action
It is suggested that the compound may interact with certain enzymes or proteins within the cell .
Mode of Action
It is hypothesized that the compound may form hydrogen bonds with amino acids in the active site of the target enzyme, leading to changes in the enzyme’s activity .
Pharmacokinetics
Information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
Some studies suggest that related compounds may exhibit antimicrobial or antiparasitic activity .
properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-7-11(9(3)16-14-7)5-13-6-12-8(2)15-17-10(12)4;/h13H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULWAOAGHFBWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNCC2=C(ON=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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